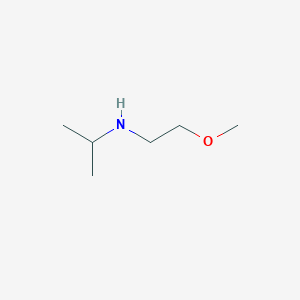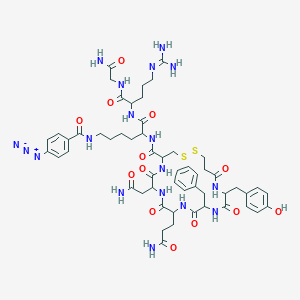
d7-N3-Avt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D7-N3-Avt is a synthetic peptide that has been developed for scientific research purposes. This peptide has garnered significant interest in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
D7-N3-Avt has potential applications in various fields of scientific research. In neuroscience, it can be used to study the role of the vasotocinergic system in social behavior, memory, and learning. In endocrinology, it can be used to investigate the effects of vasotocin on the hypothalamic-pituitary-adrenal (HPA) axis and stress response. In pharmacology, it can be used to develop new drugs that target the vasotocinergic system.
Mécanisme D'action
D7-N3-Avt acts on the vasotocin receptor, which is a G protein-coupled receptor. When D7-N3-Avt binds to the receptor, it activates a signaling pathway that leads to the release of intracellular calcium ions. This, in turn, triggers a cascade of events that result in various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
D7-N3-Avt has been shown to have various biochemical and physiological effects. In the brain, it can modulate social behavior, memory, and learning. In the HPA axis, it can regulate stress response and cortisol release. In the cardiovascular system, it can affect blood pressure and heart rate. In the kidney, it can regulate water balance and urine production.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using D7-N3-Avt in lab experiments are its high purity, specificity, and reproducibility. However, the limitations are that it can be expensive to synthesize, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for D7-N3-Avt research. One area of interest is the development of new drugs that target the vasotocinergic system for the treatment of various disorders, such as anxiety and depression. Another area of interest is the investigation of the role of vasotocin in social behavior and its potential applications in animal welfare. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of D7-N3-Avt on various physiological systems.
Conclusion
In conclusion, D7-N3-Avt is a synthetic peptide that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, D7-N3-Avt has the potential to contribute to the development of new drugs and the understanding of various physiological systems.
Méthodes De Synthèse
D7-N3-Avt is synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is a pure, synthetic peptide that can be used for scientific research purposes.
Propriétés
Numéro CAS |
109064-94-0 |
|---|---|
Nom du produit |
d7-N3-Avt |
Formule moléculaire |
C54H72N18O13S2 |
Poids moléculaire |
1245.4 g/mol |
Nom IUPAC |
7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C54H72N18O13S2/c55-42(74)20-19-37-49(81)69-40(27-43(56)75)52(84)70-41(29-87-86-24-21-45(77)64-38(26-31-11-17-34(73)18-12-31)50(82)68-39(51(83)67-37)25-30-7-2-1-3-8-30)53(85)66-36(9-4-5-22-61-46(78)32-13-15-33(16-14-32)71-72-60)48(80)65-35(10-6-23-62-54(58)59)47(79)63-28-44(57)76/h1-3,7-8,11-18,35-41,73H,4-6,9-10,19-29H2,(H2,55,74)(H2,56,75)(H2,57,76)(H,61,78)(H,63,79)(H,64,77)(H,65,80)(H,66,85)(H,67,83)(H,68,82)(H,69,81)(H,70,84)(H4,58,59,62) |
Clé InChI |
UKZSKISVPBZZOE-UHFFFAOYSA-N |
SMILES isomérique |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N |
SMILES |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Séquence |
CYFQNCXRG |
Synonymes |
1-desamino-7-(4-azidobenzoyl)Lys-8-Arg vasotocin d7-N3-AVT vasotocin, 1-deamino-(4-azidobenzoyl)lysyl(7)-arginine(8)- vasotocin, 1-desamino-(4-azidobenzoyl)Lys(7)-Arg(8)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

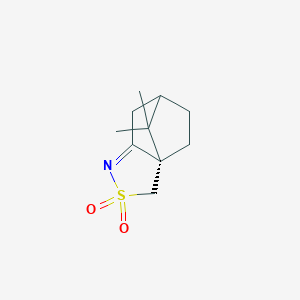
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)


![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
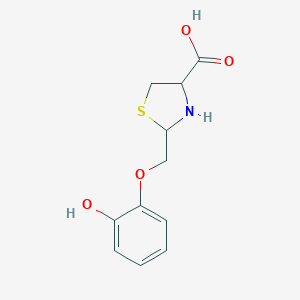
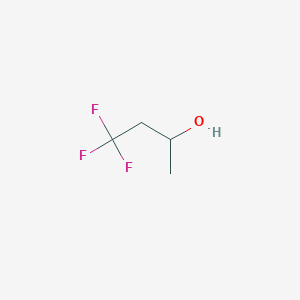
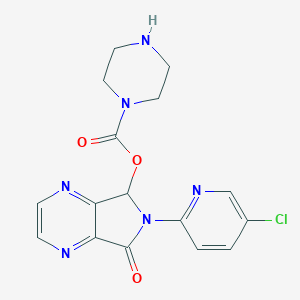
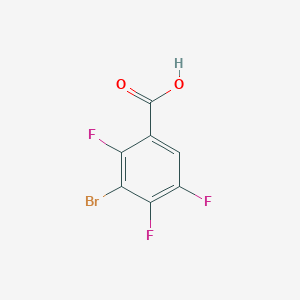
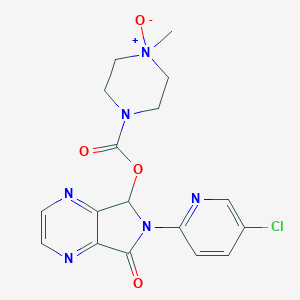
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
